Cas no 2172218-63-0 (5-fluoro-2,2-dimethylcyclopentan-1-one)
5-fluoro-2,2-dimethylcyclopentan-1-one Chemical and Physical Properties
Names and Identifiers
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- 5-fluoro-2,2-dimethylcyclopentan-1-one
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- Inchi: 1S/C7H11FO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3
- InChI Key: APSXXQAHSABFPB-UHFFFAOYSA-N
- SMILES: C1(=O)C(F)CCC1(C)C
5-fluoro-2,2-dimethylcyclopentan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM417641-250mg |
5-fluoro-2,2-dimethylcyclopentan-1-one |
2172218-63-0 | 95%+ | 250mg |
$576 | 2023-03-24 | |
| Chemenu | CM417641-500mg |
5-fluoro-2,2-dimethylcyclopentan-1-one |
2172218-63-0 | 95%+ | 500mg |
$892 | 2023-03-24 | |
| Chemenu | CM417641-1g |
5-fluoro-2,2-dimethylcyclopentan-1-one |
2172218-63-0 | 95%+ | 1g |
$1137 | 2023-03-24 | |
| Enamine | EN300-1654921-0.05g |
5-fluoro-2,2-dimethylcyclopentan-1-one |
2172218-63-0 | 95% | 0.05g |
$245.0 | 2023-06-04 | |
| Enamine | EN300-1654921-0.1g |
5-fluoro-2,2-dimethylcyclopentan-1-one |
2172218-63-0 | 95% | 0.1g |
$366.0 | 2023-06-04 | |
| Enamine | EN300-1654921-0.25g |
5-fluoro-2,2-dimethylcyclopentan-1-one |
2172218-63-0 | 95% | 0.25g |
$524.0 | 2023-06-04 | |
| Enamine | EN300-1654921-0.5g |
5-fluoro-2,2-dimethylcyclopentan-1-one |
2172218-63-0 | 95% | 0.5g |
$824.0 | 2023-06-04 | |
| Enamine | EN300-1654921-1.0g |
5-fluoro-2,2-dimethylcyclopentan-1-one |
2172218-63-0 | 95% | 1g |
$1057.0 | 2023-06-04 | |
| Enamine | EN300-1654921-2.5g |
5-fluoro-2,2-dimethylcyclopentan-1-one |
2172218-63-0 | 95% | 2.5g |
$2071.0 | 2023-06-04 | |
| Enamine | EN300-1654921-5.0g |
5-fluoro-2,2-dimethylcyclopentan-1-one |
2172218-63-0 | 95% | 5g |
$3065.0 | 2023-06-04 |
5-fluoro-2,2-dimethylcyclopentan-1-one Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 5-fluoro-2,2-dimethylcyclopentan-1-one
Introduction to 5-fluoro-2,2-dimethylcyclopentan-1-one (CAS No. 2172218-63-0)
5-fluoro-2,2-dimethylcyclopentan-1-one (CAS No. 2172218-63-0) is a fluorinated heterocyclic ketone that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the class of fluorinated cyclic ketones, which are widely recognized for their role in modulating various biological pathways and their utility as key intermediates in the synthesis of bioactive molecules.
The structural motif of 5-fluoro-2,2-dimethylcyclopentan-1-one consists of a cyclopentanone ring substituted with a fluorine atom at the 5-position and two methyl groups at the 2-position. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile scaffold for further chemical modifications and functionalization. The presence of the fluorine atom, in particular, is a critical feature that enhances the metabolic stability and binding affinity of the compound when incorporated into larger molecular frameworks.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to influence pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atom can affect solubility, lipophilicity, and metabolic clearance rates, making it an invaluable tool for medicinal chemists seeking to optimize drug-like properties. The 5-fluoro-2,2-dimethylcyclopentan-1-one scaffold has been explored in several research studies as a potential building block for novel therapeutic agents.
One of the most compelling aspects of 5-fluoro-2,2-dimethylcyclopentan-1-one is its potential application in the development of antimicrobial agents. Fluorinated cyclic ketones have shown promise in combating resistant bacterial strains by interfering with essential bacterial enzymes and metabolic pathways. Preliminary studies have indicated that derivatives of this compound exhibit inhibitory activity against certain Gram-positive bacteria, suggesting its utility in addressing emerging infectious diseases.
Furthermore, the 5-fluoro-2,2-dimethylcyclopentan-1-one core structure has been investigated for its role in modulating inflammatory responses. Inflammation is a key pathological process underlying many chronic diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Research has demonstrated that fluorinated ketones can interact with inflammatory signaling pathways by modulating the activity of key transcription factors and cytokines. This makes 5-fluoro-2,2-dimethylcyclopentan-1-one a promising candidate for developing novel anti-inflammatory therapies.
The synthesis of 5-fluoro-2,2-dimethylcyclopentan-1-one involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by fluorination and subsequent functional group manipulations. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency and selectivity.
Recent advances in computational chemistry have further facilitated the design and optimization of derivatives based on the 5-fluoro-2,2-dimethylcyclopentan-1-one scaffold. Molecular modeling studies have helped researchers predict binding affinities and identify potential lead compounds for further experimental validation. These computational approaches complement traditional high-throughput screening methods by providing rapid and cost-effective ways to assess biological activity.
The pharmacological profile of 5-fluoro-2,2-dimethylcyclopentan-1-one continues to be an area of active investigation. In vitro assays have revealed that this compound exhibits mild inhibitory effects on certain enzymes associated with cancer cell proliferation. While these findings are preliminary, they underscore the potential of fluorinated cyclic ketones as anticancer agents. Further preclinical studies are warranted to fully elucidate their therapeutic potential.
From a chemical biology perspective, 5-fluoro-2,2-dimethylcyclopentan-1-one serves as an excellent model system for studying fluorine effects on molecular recognition processes. The unique electronic properties of the fluorine atom allow it to engage in specific interactions with biological targets, thereby modulating their function. Understanding these interactions at a molecular level is crucial for designing next-generation drugs with improved efficacy and reduced side effects.
The industrial significance of 5-fluoro-2,2-dimethylcyclopentan-1-one extends beyond academic research. Pharmaceutical companies are increasingly investing in fluorinated building blocks due to their commercial value in drug development programs. The ability to synthesize complex fluorinated molecules efficiently has become a key competitive advantage for chemical manufacturers specializing in fine chemicals.
In conclusion,5-fluoro-2,2-dimethylcyclopentan-1-one (CAS No. 2172218-63-0) represents a fascinating compound with diverse applications in pharmaceutical chemistry and medicinal biology. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting infections, inflammation, and cancer. As research progresses,the full potential of this compound is expected to be realized through interdisciplinary collaborations between chemists、biologists、and clinicians.
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